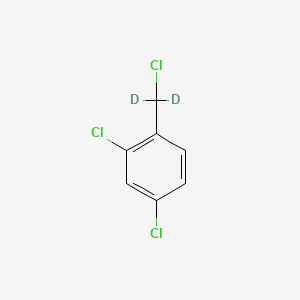

2,4-二氯苄基氯-d2

概述

描述

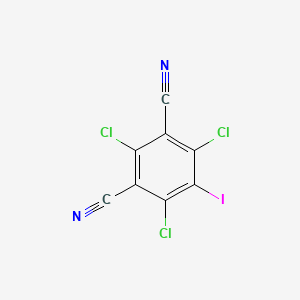

2,4-Dichlorobenzyl Chloride-d2, also known as α,2,4-Trichlorotoluene-d2 or 2,4-Dichloro-1-(chloroMethyl)benzene-d2 , is a chemical compound with the molecular weight of 195.47 . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Synthesis Analysis

2,4-Dichlorobenzyl Chloride-d2 can be synthesized through various methods. One approach involves the ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the catalysis of 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Chemical Reactions Analysis

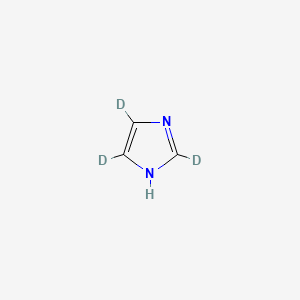

In terms of chemical reactions, 2,4-Dichlorobenzyl Chloride-d2 can be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It can also be ammoxidized to corresponding benzonitriles .Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl Chloride-d2 is a clear colorless to very light yellow oily liquid . It has a refractive index of 1.576 , a boiling point of 248 °C , and a density of 1.407 g/mL at 25 °C .科学研究应用

Herbicides

2,4-Dichlorobenzyl Chloride-d2: is used as an intermediate in the synthesis of dichlorobenzonitriles (DCBNs) , which are crucial for producing various herbicides . The compound’s role in the ammoxidation process to create DCBNs is significant due to its higher yield and lower reaction temperatures compared to other methods . This makes it an environmentally friendly and cost-effective option for herbicide production.

Pesticides

Similar to herbicides, 2,4-Dichlorobenzyl Chloride-d2 is instrumental in manufacturing pesticides. The DCBNs derived from it serve as multi-functional organic intermediates that are incorporated into pesticides, offering a broad spectrum of pest control .

Medicines

In the pharmaceutical industry, 2,4-Dichlorobenzyl Chloride-d2 is utilized to produce intermediates like DCBNs, which are then used to synthesize various medicinal compounds . Its application in medicine synthesis underscores its versatility and importance in healthcare research.

Dyes

The chemical serves as a starting material for the production of certain dyes. Through the ammoxidation process, it helps in creating intermediates that are later used to develop dyes with specific properties required for industrial applications .

Engineering Plastics

2,4-Dichlorobenzyl Chloride-d2: contributes to the manufacturing of engineering plastics. The DCBNs produced from it are used as intermediates in creating high-performance plastics that are engineered for strength, durability, and resistance to harsh conditions .

Photosensitive Materials

Lastly, this compound is significant in the synthesis of photosensitive materials. The intermediates derived from 2,4-Dichlorobenzyl Chloride-d2 are essential in developing materials that respond to light, which are used in various technologies, including imaging and printing .

安全和危害

作用机制

Target of Action

The primary targets of 2,4-Dichlorobenzyl Chloride-d2 are bacteria and viruses associated with mouth and throat infections . This compound acts as a mild antiseptic, capable of eliminating these microorganisms .

Mode of Action

It is believed to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of bacteria and viruses, leading to their death .

Biochemical Pathways

This interference can prevent the microorganisms from growing and reproducing, effectively controlling the infection .

Pharmacokinetics

As a common ingredient in throat lozenges, it is likely that the compound is locally absorbed in the mouth and throat area

Result of Action

The action of 2,4-Dichlorobenzyl Chloride-d2 results in the death of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of the infection, such as sore throat .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorobenzyl Chloride-d2. For instance, the compound’s effectiveness may be affected by the pH level of the environment . Additionally, certain conditions, such as temperature and humidity, could potentially impact the stability of the compound . .

属性

IUPAC Name |

2,4-dichloro-1-[chloro(dideuterio)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSVDHPYXFLLDS-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzyl Chloride-d2 | |

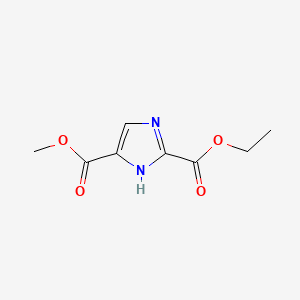

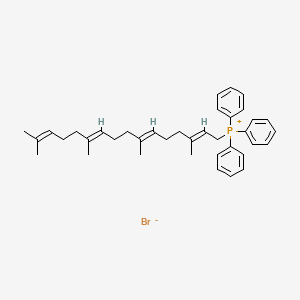

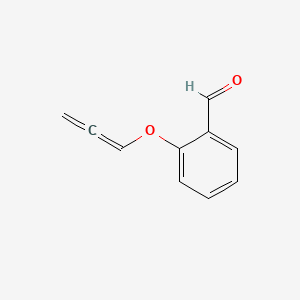

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)

![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)